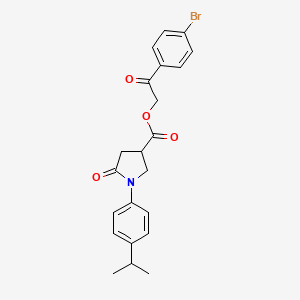
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Overview
Description
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that features a combination of methoxyphenyl and nitrophenyl groups attached to an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with phthalic anhydride to form the isoindole core, followed by nitration to introduce the nitrophenyl group. The final step involves esterification to attach the oxoethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2-(3-HYDROXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE.
Reduction: Formation of 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-AMINOPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitrophenyl group can participate in redox reactions, while the methoxyphenyl group can engage in hydrogen bonding and hydrophobic interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-HYDROXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
- 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-AMINOPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
- 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Uniqueness
What sets 2-(3-METHOXYPHENYL)-2-OXOETHYL 2-(4-NITROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O8/c1-33-18-4-2-3-14(11-18)21(27)13-34-24(30)15-5-10-19-20(12-15)23(29)25(22(19)28)16-6-8-17(9-7-16)26(31)32/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVVEOHUGHXFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B3990657.png)
![(4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3990659.png)
![2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3990671.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B3990675.png)
![Methyl 3-[(4-bromobenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B3990677.png)
![2-{4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3990680.png)

![5-ethyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3990693.png)
![N-[2-(1-adamantyl)ethyl]propanamide](/img/structure/B3990710.png)
![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B3990717.png)
![methyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3990721.png)
![3-[5-(2-CHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-IMINO-1,3-THIAZOLAN-4-ONE](/img/structure/B3990725.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-fluorobenzamide](/img/structure/B3990730.png)
![2-(4-{[1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL]OXY}PHENYL)-3A,4,7,7A-TETRAHYDROISOINDOLE-1,3-DIONE](/img/structure/B3990731.png)
